
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl
Vue d'ensemble
Description
“2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” is a chemical compound. However, there seems to be a lack of specific information about this compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. However, I couldn’t find specific information on the molecular structure of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. However, I couldn’t find specific information on the chemical reactions involving “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as density, boiling point, and reactivity. However, I couldn’t find specific information on the physical and chemical properties of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.Applications De Recherche Scientifique
Synthesis and Crystallography : The synthesis and crystal structure of related compounds have been examined, contributing to the understanding of molecular packing and intermolecular hydrogen bonds, which are crucial in drug design and material sciences (Zhong et al., 2010).
Pharmaceutical Development : It has been utilized in the synthesis of novel compounds with potential antiandrogen activity. This is significant in developing treatments for androgen-responsive diseases (Tucker et al., 1988).
Antimicrobial and Antioxidant Properties : New compounds incorporating this chemical structure have shown broad-spectrum antimicrobial activities and moderate to good antioxidant activities. This is relevant for developing new antimicrobial and antioxidant agents (Bhat et al., 2016).
Organic Synthesis : It has been used in the synthesis of various organic compounds, demonstrating its versatility as a building block in organic chemistry (Yuan-bin, 2005).
Gene Expression Inhibition : Some derivatives have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expression, which is important in the study of inflammation and cancer (Palanki et al., 2000).
Chemical Reactivity and Fluorination : The compound has been used to understand the reactivity of trifluoromethyl groups in various chemical reactions, aiding in the development of new fluorination methods (Umemoto & Ishihara, 1993).
Chiral Discrimination and Liquid Chromatography : Its derivatives have been studied in the context of chiral discrimination, relevant to the enantioseparation in chromatographic processes, important in pharmaceutical analysis (Yashima et al., 1996).
Safety And Hazards
Information on safety and hazards can help ensure the safe handling and use of a chemical compound. However, I couldn’t find specific information on the safety and hazards of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.
Orientations Futures
Future directions could include potential applications or areas of research for a chemical compound. However, I couldn’t find specific information on the future directions of “2-Methyl-4’-(trifluoromethyl)-1,1’-biphenyl” in the search results1.
Propriétés
IUPAC Name |
1-methyl-2-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c1-10-4-2-3-5-13(10)11-6-8-12(9-7-11)14(15,16)17/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTSZISDJIMIDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432842 | |
| Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
CAS RN |
167021-49-0 | |
| Record name | 2-Methyl-4′-(trifluoromethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167021-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Biphenyl, 2-methyl-4'-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



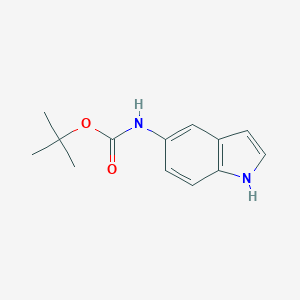
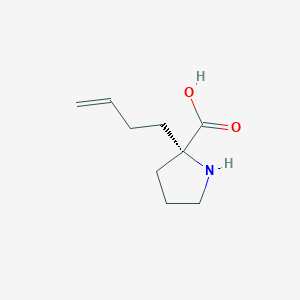
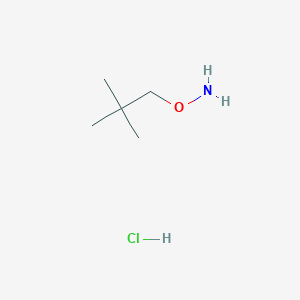
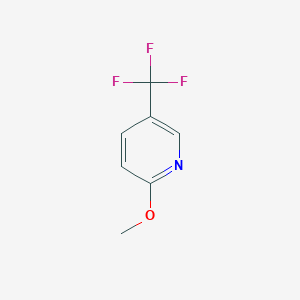
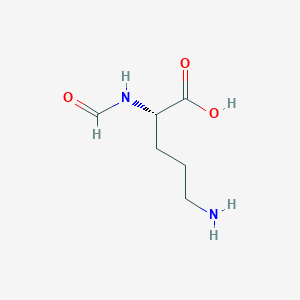
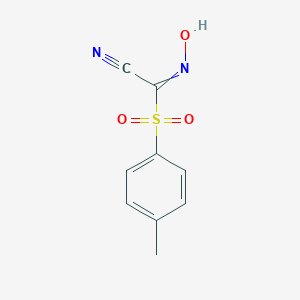
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)

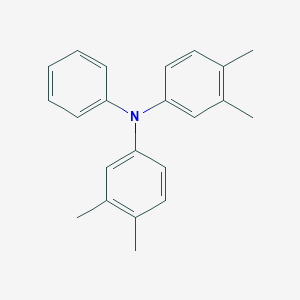
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
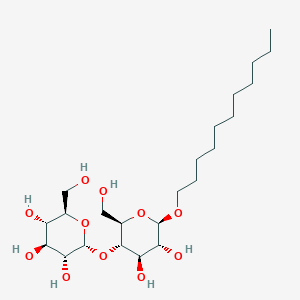
![[N-Methyl-N-phenylthiocarbamoyl]acetic acid](/img/structure/B68636.png)
![5-Chlorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B68640.png)